molecular formula C6H7BrN2O B1184860 1-(5-Bromo-4-pyrimidinyl)ethanol

1-(5-Bromo-4-pyrimidinyl)ethanol

Cat. No.: B1184860
M. Wt: 203.039
InChI Key: FWOKSWPFYIERSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-4-pyrimidinyl)ethanol is a brominated pyrimidine derivative featuring an ethanol functional group at the 4-position of the pyrimidine ring and a bromine atom at the 5-position. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their aromatic heterocyclic structure, which enables diverse reactivity and intermolecular interactions .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.039

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H7BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-4,10H,1H3

InChI Key

FWOKSWPFYIERSD-UHFFFAOYSA-N

SMILES

CC(C1=NC=NC=C1Br)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(5-Bromo-4-pyrimidinyl)ethanol with structurally related compounds, focusing on substituent effects, functional groups, and inferred properties.

Structural Analogs in Pyrimidine and Pyridine Systems

1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol
  • Structure : Pyrimidine ring with 5-bromo, 2-chloro, and 4-piperidin-4-ol substituents.
  • Key Differences: The piperidin-4-ol group introduces a secondary alcohol within a six-membered amine ring, enhancing hydrogen-bonding capacity compared to the primary ethanol group in the target compound.
1-(5-Bromo-2-fluorophenyl)ethanol
  • Structure: Benzene ring with 5-bromo, 2-fluoro, and ethanol substituents.
  • Fluorine at the 2-position may enhance metabolic stability in pharmaceutical contexts compared to pyrimidine systems .
1-(5-Bromo-2-chloro-4-pyridinyl)ethanone
  • Structure: Pyridine ring with 5-bromo, 2-chloro, and ethanone groups.
  • Key Differences: The ethanone (ketone) group replaces the ethanol, eliminating hydrogen-bond donor capacity and altering solubility. Pyridine’s single nitrogen atom results in lower basicity compared to pyrimidine .

Comparative Data Table

Compound Name Core Structure Substituents Functional Group Key Inferred Properties
This compound Pyrimidine 5-Br, 4-ethanol Primary alcohol High polarity, H-bond donor/acceptor
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol Pyrimidine 5-Br, 2-Cl, 4-piperidin-4-ol Secondary alcohol Enhanced steric hindrance, basicity
1-(5-Bromo-2-fluorophenyl)ethanol Benzene 5-Br, 2-F, ethanol Primary alcohol Lower polarity, metabolic stability
1-(5-Bromo-2-chloro-4-pyridinyl)ethanone Pyridine 5-Br, 2-Cl, ethanone Ketone Reduced solubility, no H-bond donor

Research Findings and Implications

Reactivity: Bromine at the 5-position in pyrimidine systems facilitates electrophilic substitution reactions, such as Suzuki-Miyaura couplings, which are less feasible in phenyl analogs due to electronic differences . Ethanol’s hydroxyl group enhances solubility in polar solvents compared to ketone or piperidine-containing analogs .

Biological Activity: Pyrimidine-based alcohols are often intermediates in drug synthesis (e.g., kinase inhibitors), whereas phenyl analogs like 1-(5-Bromo-2-fluorophenyl)ethanol may serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Relevance :

  • Pyrimidinediones like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) share bromine substitution but feature a urea-like structure, highlighting the role of pyrimidine in herbicide design .

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